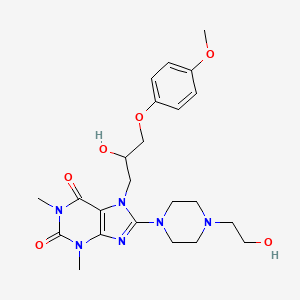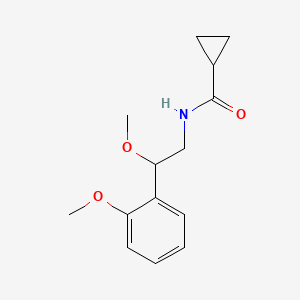
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide
カタログ番号:
B2609613
CAS番号:
1795087-86-3
分子量:
249.31
InChIキー:
WETPKXIYQCWRQB-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide” is an organic compound containing functional groups such as amide, ether, and cyclopropane. The presence of these functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a cyclopropane ring, an amide group, and methoxyphenyl groups. These groups could influence the compound’s shape, polarity, and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and functional groups can influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Characterization for Biological Activities
- Compounds related to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopropanecarboxamide have been synthesized and characterized for various biological activities. For example, studies have explored the antimicrobial and antioxidant activities of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, highlighting their potential in pharmaceutical applications due to their remarkable antibacterial and antifungal properties (Raghavendra et al., 2016).
Molecular Docking and ADME Studies
- Molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been performed on cyclopropane derivatives to understand their interaction with biological targets and their pharmacokinetic profiles. Such studies are crucial for the development of new drugs with improved efficacy and safety profiles.
Radioligand Development for PET Imaging
- Cyclopropane derivatives have also been utilized in the development of radioligands for positron emission tomography (PET) imaging, specifically targeting serotonin 5-HT1A receptors. These studies aim to improve the diagnosis and treatment monitoring of neuropsychiatric disorders by providing a non-invasive method to visualize and quantify receptor distribution in the human brain (García et al., 2014).
Antiproliferative Activities Against Cancer Cell Lines
- Research on cyclopropane derivatives has also revealed their antiproliferative activities against various cancer cell lines. This suggests potential applications in cancer therapy, highlighting the importance of structural modifications to enhance therapeutic effects (Lu et al., 2021).
Polymerization Initiators
- In the field of polymer science, cyclopropane derivatives have been used as initiators for the polymerization of acrylonitrile and N-vinylcarbazole, demonstrating the versatility of these compounds in materials science (Li et al., 1991).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-12-6-4-3-5-11(12)13(18-2)9-15-14(16)10-7-8-10/h3-6,10,13H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETPKXIYQCWRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Tert-butyl 5,6-dimethylmorpholine-3-carboxylate
Cat. No.: B2609530
CAS No.: 2248260-19-5
5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}e...
Cat. No.: B2609532
CAS No.: 459818-66-7
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]o...
Cat. No.: B2609534
CAS No.: 2320956-33-8
N-(3-fluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-d...
Cat. No.: B2609535
CAS No.: 1105207-12-2

![5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione](/img/structure/B2609532.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2609534.png)

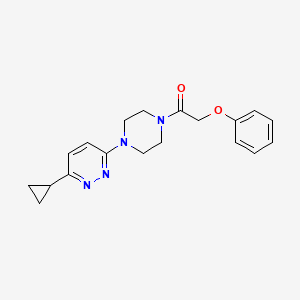
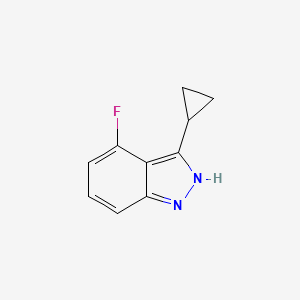
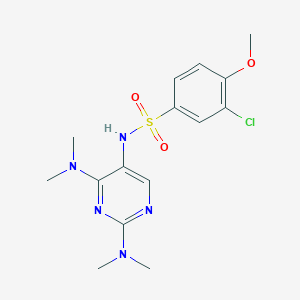
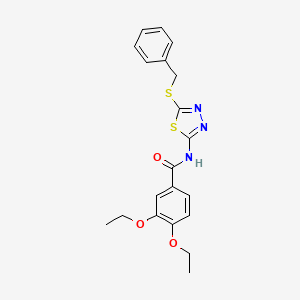
![5-[(2,4-Difluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2609545.png)
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2609546.png)


